3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide is a complex organic compound that features a benzimidazole core linked to a pyridine moiety through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with Pyridine Aldehyde: The final step involves the condensation of the hydrazide with pyridine-2-carbaldehyde under reflux conditions in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide has shown promise as an antimicrobial agent. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for new antibiotic development.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, making it a potential therapeutic agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazide linkage can form covalent bonds with protein targets, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]ethanehydrazide
- 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]propanohydrazide
Uniqueness
Compared to similar compounds, 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide exhibits unique properties due to the presence of the methyl group on the propanehydrazide chain. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy as an antimicrobial or anticancer agent.
This detailed overview provides a comprehensive understanding of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-2-methyl-N-[(E)-pyridin-2-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-13(11-22-12-19-15-7-2-3-8-16(15)22)17(23)21-20-10-14-6-4-5-9-18-14/h2-10,12-13H,11H2,1H3,(H,21,23)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJNBDVOHUKAT-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.